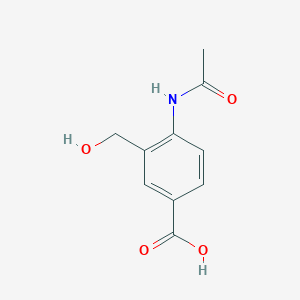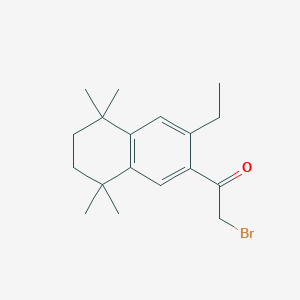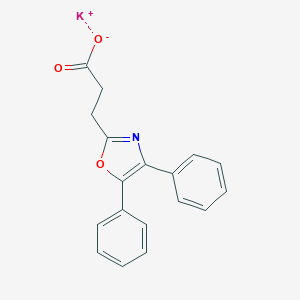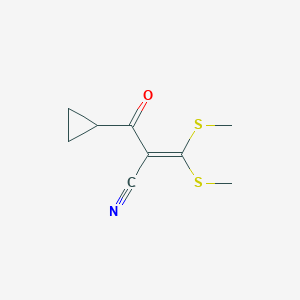
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide, also known as PDK1 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth, survival, and metabolism.
Wirkmechanismus
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide exerts its anti-cancer effects by inhibiting the activity of this compound, a protein kinase that is involved in the regulation of various cellular processes. This compound is known to activate several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Inhibition of this compound by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. It has been shown to enhance insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential as a therapeutic agent for the treatment of type 2 diabetes. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide in lab experiments include its potent and selective inhibition of this compound, its ability to enhance the effectiveness of other chemotherapeutic agents, and its potential as a therapeutic agent for the treatment of type 2 diabetes and inflammatory diseases. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide. One direction is to further investigate its potential as an anti-cancer agent in preclinical and clinical studies. Another direction is to explore its potential as a therapeutic agent for the treatment of type 2 diabetes and inflammatory diseases. Additionally, the development of more potent and selective this compound inhibitors based on the structure of this compound may lead to the discovery of new and more effective anti-cancer agents.
Synthesemethoden
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide involves a multi-step process. The first step involves the protection of the amino group of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is followed by the reaction of the protected amino acid with 2-phenoxypropanoyl chloride to obtain the desired product. The Boc group is then removed to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents, such as paclitaxel and cisplatin.
Eigenschaften
CAS-Nummer |
166115-80-6 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H18N4O4/c1-9(23-10-7-5-4-6-8-10)13(20)17-11-12(16)18(2)15(22)19(3)14(11)21/h4-9H,16H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
JXPNULIXUXNJEU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=C(N(C(=O)N(C1=O)C)C)N)OC2=CC=CC=C2 |
Synonyme |
Propanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-phenoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



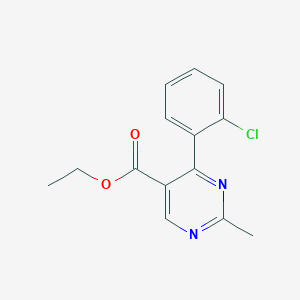
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
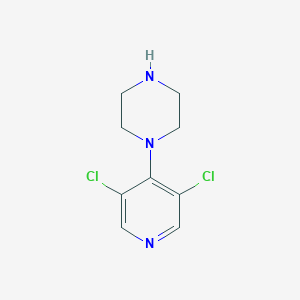



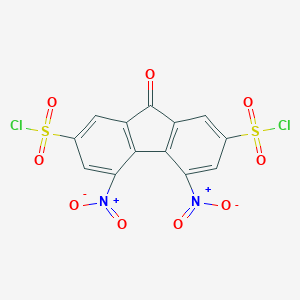
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
